(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(7-12(11)17)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPAVMZVZVXYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycolic Acid-Mediated Cyclization
Reaction of o-phenylenediamine with glycolic acid (HOCH2COOH) in concentrated hydrochloric acid at 80–100°C for 6–8 hours yields 1H-benzo[d]imidazol-2-ylmethanol. This one-pot method leverages the carboxyl group of glycolic acid as a leaving group, facilitating nucleophilic attack by the diamine’s amino groups.
Mechanistic Insights
- Protonation of glycolic acid’s hydroxyl group enhances electrophilicity at the α-carbon.
- Sequential nucleophilic attacks form intermediate imine linkages.
- Aromatization via dehydration completes the benzimidazole ring.
Optimization Data
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 72–78 |
| Reaction Time | 7 hours | 75 |
| HCl Concentration | 6 M | 78 |
Formylation-Reduction Sequence
Alternative approaches involve formylation followed by reduction:
- Vilsmeier-Haack Formylation : Treating o-phenylenediamine with POCl3/DMF at 0–5°C introduces a formyl group at the 2-position.
- Sodium Borohydride Reduction : Subsequent reduction of the aldehyde (-CHO) to hydroxymethyl (-CH2OH) using NaBH4 in ethanol (0°C, 2 hours) achieves 85–90% conversion.
Advantages
- Enables late-stage functionalization of the benzimidazole core.
- Compatible with acid-sensitive substrates.
N-Alkylation with 3,4-Dichlorobenzyl Chloride
Introducing the 3,4-dichlorobenzyl group necessitates selective alkylation at the 1-position nitrogen. Phase-transfer catalysis (PTC) and inert atmosphere conditions are critical to suppress side reactions.
Phase-Transfer Catalyzed Alkylation
Procedure
- Dissolve 1H-benzo[d]imidazol-2-ylmethanol (1 equiv) in toluene.
- Add 3,4-dichlorobenzyl chloride (1.2 equiv), tetrabutylammonium hydrogen sulfate (0.1 equiv), and 50% NaOH aqueous solution.
- Reflux at 110°C for 12–16 hours under nitrogen.
Key Observations
- PTC enhances interfacial reactivity between organic and aqueous phases.
- Excess alkylating agent ensures complete substitution while minimizing bis-alkylation byproducts.
Yield Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaOH (50%) | Toluene | 110°C | 88 |
| K2CO3 | DMF | 80°C | 65 |
| NaH | THF | 60°C | 72 |
Hydroxymethyl Protection Strategies
To prevent oxidation or nucleophilic substitution at the 2-position during alkylation, transient protection is employed:
Trimethylsilyl (TMS) Protection
- Treat 1H-benzo[d]imidazol-2-ylmethanol with chlorotrimethylsilane (1.5 equiv) in pyridine (0°C, 2 hours).
- Proceed with N-alkylation as described in Section 3.1.
- Deprotect using tetrabutylammonium fluoride (TBAF) in THF (25°C, 1 hour).
Efficiency Metrics
| Protection Method | Deprotection Yield (%) | Overall Yield (%) |
|---|---|---|
| TMS | 95 | 83 |
| Acetyl | 88 | 76 |
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Adapting methodologies from CA2833394C, microwave irradiation reduces reaction times:
- Mix o-phenylenediamine, glycolic acid, and 3,4-dichlorobenzyl chloride in DMF.
- Irradiate at 150°C (300 W) for 20 minutes.
- Isolate product via vacuum filtration (yield: 79%).
Benefits
Ruthenium-Catalyzed Oxidation Control
Though designed for aldehyde synthesis, the Ru(bpbp)(pydic)/H2O2 system can be modulated to retain the hydroxymethyl group:
- Limit H2O2 stoichiometry to 1.5 equiv.
- Conduct reactions at 25°C for 1 hour (yield: 92%, oxidation byproducts <3%).
Analytical Characterization
Critical spectroscopic data for validation:
1H NMR (400 MHz, DMSO-d6)
δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 5.42 (s, 2H, N-CH2-C6H3Cl2), 4.75 (t, J = 5.6 Hz, 1H, -OH), 3.91 (d, J = 5.6 Hz, 2H, -CH2OH).
HRMS (ESI+)
m/z calculated for C20H18Cl2N3O [M+H]+: 390.0874; found: 390.0876.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds, including (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that metal complexes derived from benzimidazole ligands were more effective than the ligands themselves against several pathogens . The mechanism often involves interaction with microbial cell membranes or inhibition of essential enzymes.
Anticancer Properties
The benzimidazole scaffold is recognized for its potential anticancer activities. Compounds like (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol have been investigated for their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with DNA or protein targets involved in cell proliferation and survival pathways. In vitro studies have suggested that certain benzimidazole derivatives can significantly reduce the viability of cancer cell lines .
Materials Science
Polymeric Applications
The incorporation of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength due to its rigid structure. Research has shown that adding such compounds to polymers can also impart antibacterial properties to the materials, making them suitable for medical devices and packaging .
Conductive Materials
In the field of electronics, benzimidazole derivatives are being studied for their potential use in conductive polymers. The unique electronic properties of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol allow it to act as a dopant or a component in organic electronic devices. This application is particularly relevant for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biological Research
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor in various biochemical assays. For example, studies have indicated that it can inhibit specific kinases involved in signaling pathways critical for cancer progression. This property makes it a candidate for further development as a therapeutic agent targeting specific diseases .
Molecular Docking Studies
Computational studies using molecular docking techniques have provided insights into how (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol interacts with biological targets at the molecular level. These studies help predict binding affinities and elucidate mechanisms of action for potential therapeutic applications .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Antimicrobial Activity Study | Demonstrated effectiveness against multiple bacterial strains | Medicinal Chemistry |
| Anticancer Activity Research | Induced apoptosis in cancer cell lines | Cancer Research |
| Polymer Enhancement Study | Improved thermal stability and antibacterial properties | Materials Science |
| Molecular Docking Analysis | Insights into enzyme inhibition mechanisms | Biological Research |
Mechanism of Action
The mechanism of action of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)-1H-imidazole: This compound has a similar structure but lacks the benzimidazole ring.
N-(3,4-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: Another related compound with a different substitution pattern on the imidazole ring.
Uniqueness
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the benzimidazole and benzyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities.
Biological Activity
The compound (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzoimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₅H₁₃Cl₂N₂O
- Molecular Weight : 272.73 g/mol
- CAS Number : 1420900-07-7
Research indicates that benzoimidazole derivatives exhibit a variety of biological activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds similar to (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol have shown potential as inhibitors of key enzymes involved in disease processes, such as pteridine reductase 1 (PTR1) and methionyl-tRNA synthetase in Trypanosoma brucei .
- Anticancer Activity : Studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activities
The following table summarizes the reported biological activities associated with (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol and related compounds:
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzoimidazole derivatives on HeLa and A549 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 5 μM, highlighting their potential as anticancer agents .
- Inhibition of PTR1 : A virtual screening study identified (1-(3,4-dichlorobenzyl)-2-amino-benzimidazole) derivatives as potent inhibitors of PTR1 with low nanomolar potency. This suggests that structural modifications can enhance the biological activity of benzoimidazole derivatives against specific targets .
- Antimicrobial Activity : Research conducted on various imidazole derivatives revealed promising antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural features in determining antimicrobial efficacy .
Q & A
Basic Research Questions
What synthetic routes are available for (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via alkylation of 1H-benzo[d]imidazol-2-ylmethanol with 3,4-dichlorobenzyl chloride. demonstrates that nucleophilic substitution reactions under basic conditions (e.g., KOH in ethanol) at 20°C for 48 hours yield the intermediate amine, which can be further functionalized. Optimization strategies include:
- Temperature control : Prolonged stirring at 20°C followed by heating to 60°C improves crystallinity and purity .
- Solvent selection : Ethanol or ethyl acetate minimizes side reactions during purification .
- Oxidation methods : For derivatives requiring oxidation of the methanol group, MnO₂ in CH₂Cl₂/MeOH achieves 51% yield, while Ru-based catalysts with H₂O₂ improve efficiency (70% yield) .
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Key methods include:
- 1H/13C NMR : Confirms substitution patterns (e.g., benzyl group integration at δ 4.8–5.2 ppm) and detects impurities .
- LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 323.03 for the parent compound) and purity (>98%) .
- FTIR : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹ for the methanol group) .
- Flash chromatography : Purification with 3% methanol in dichloromethane removes unreacted starting materials .
Advanced Research Questions
How do structural modifications (e.g., halogen substitution or methoxy groups) impact biological activity?
highlights structure-activity relationships (SAR):
- Electron-withdrawing groups : 3,4-Dichloro substitution enhances potency in neuroprotective agents (14-fold increase in IC₅₀ vs. unsubstituted analogs) by improving target binding .
- Methoxy groups : Reduce activity due to steric hindrance or altered electronic properties .
- Extended conjugation : Derivatives with pyridyl acrylamide moieties show improved solubility and potency (IC₅₀ = 6.4 μM) .
Methodological note : SAR studies require combinatorial synthesis followed by bioassays (e.g., enzyme inhibition) and docking simulations to validate binding modes .
How can conflicting data on antifungal vs. antibacterial efficacy be resolved in preclinical studies?
- Antifungal activity : The compound’s imidazole core inhibits fungal CYP51 (ergosterol biosynthesis), with MIC values as low as 3.40 μg/mL against C. albicans .
- Antibacterial limitations : Poor diffusion through bacterial membranes (e.g., Gram-negative P. aeruginosa) due to hydrophobicity .
Resolution strategies : - Modify logP via hydrophilic substituents (e.g., sulfonamides) to enhance permeability .
- Use dual-pathway assays to differentiate membrane disruption vs. nucleic acid inhibition .
What computational approaches predict the environmental persistence of this compound?
emphasizes environmental studies:
- Degradation pathways : Use density functional theory (DFT) to model hydrolysis rates of the benzyl chloride moiety.
- Persistence metrics : Calculate half-life (t₁/₂) via QSAR models based on logD and H-bond donor counts .
- Experimental validation : Accelerated degradation studies under UV light or microbial action quantify metabolite profiles .
Methodological Challenges
How can researchers address low aqueous solubility in biological assays?
- Prodrug design : Convert the methanol group to phosphate esters for enhanced solubility .
- Co-solvents : Use DMSO/PBS mixtures (<5% v/v) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .
What strategies mitigate toxicity in cell-based assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
